molecular formula C8H10FN B152092 (R)-1-(4-fluorophenyl)ethanamine CAS No. 374898-01-8

(R)-1-(4-fluorophenyl)ethanamine

Cat. No. B152092
M. Wt: 139.17 g/mol
InChI Key: QGCLEUGNYRXBMZ-ZCFIWIBFSA-N
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Description

(R)-1-(4-fluorophenyl)ethanamine is a chiral compound that contains a fluorine atom attached to a phenyl ring, which is further connected to an ethanamine moiety. The presence of fluorine is known to influence the physical and chemical properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related fluorinated compounds has been described in the literature. For instance, the synthesis of Rh(I)(2,5-norbornadiene)(biphenyl)(tris(4-fluorophenyl)phosphine) demonstrates the incorporation of a 4-fluorophenyl group into a complex molecule, which could be analogous to the synthesis of (R)-1-(4-fluorophenyl)ethanamine . The synthesis involves controlled reactions that allow for the formation of well-defined products, indicating that a similar approach could be used for the synthesis of (R)-1-(4-fluorophenyl)ethanamine.

Molecular Structure Analysis

The molecular structure of compounds closely related to (R)-1-(4-fluorophenyl)ethanamine has been studied using various computational methods. For example, the optimized molecular structure and vibrational frequencies of compounds with a 4-fluorophenyl moiety have been investigated, showing that the fluorine atom can significantly influence the electronic distribution within the molecule . These studies provide insights into how the molecular structure of (R)-1-(4-fluorophenyl)ethanamine might be analyzed and understood.

Chemical Reactions Analysis

The reactivity of fluorinated compounds has been explored through molecular docking studies, which suggest that the fluorine atom plays a crucial role in the binding and potential inhibitory activity against certain biological targets . This indicates that (R)-1-(4-fluorophenyl)ethanamine could also participate in specific chemical reactions, particularly in a biological context, due to the presence of the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For example, the introduction of fluorine into polyethers based on conformational isomerism has been shown to affect phase transition temperatures and thermodynamic parameters . This suggests that the physical and chemical properties of (R)-1-(4-fluorophenyl)ethanamine would likely be influenced by the fluorine atom, potentially affecting its solubility, boiling point, and reactivity.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : A study describes the stereoselective synthesis of Aprepitant, an orally active NK(1) receptor antagonist, which involves the transformation of 2-hydroxy-1,4-oxazin-3-one, activated as the corresponding trifluoroacetate, and coupled with enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol to form a single isomer via a novel crystallization-induced asymmetric transformation. This process results in an alpha-(fluorophenyl)morpholine derivative, crucial for Aprepitant's synthesis (Brands et al., 2003).

  • Synthesis of Novel Substituted 6-Fluorobenzo[d]thiazole Amides : Another research involved the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides by condensing (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides. These compounds were tested for their antimicrobial and antifungal activity, showing promising results (Pejchal, Pejchalová, & Růžičková, 2015).

Enzyme Interaction and Medicinal Chemistry

  • Interactions with Alpha-Chymotrypsin : Studies on (R)-1-acetamido-2-(4-fluorophenyl)ethane-1-boronic acid, a compound related to (R)-1-(4-fluorophenyl)ethanamine, showed that it forms a complex with alpha-chymotrypsin. This interaction suggests the compound acts as a ‘transition state’ inhibitor, providing insights into enzyme dynamics and inhibitor design (Sylvia & Gerig, 1993).

  • Application in Antiplatlet Drug Metabolism : The biotransformation of prasugrel, a thienopyridine antiplatelet agent, involves a metabolite structurally similar to (R)-1-(4-fluorophenyl)ethanamine. Understanding the interactions of these metabolites with cytochromes P450 can inform the development of more effective antiplatelet therapies (Rehmel et al., 2006).

Sensor and Detection Technology

  • Mercury Ion Detection : A study on a macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine, which is structurally related to (R)-1-(4-fluorophenyl)ethanamine, demonstrated its application as a sensor for detecting mercury ions. This highlights the potential of similar compounds in environmental monitoring and public health (Wanichacheva et al., 2009).

Safety And Hazards

“®-1-(4-fluorophenyl)ethanamine” is classified as having acute toxicity (Category 4, Oral), skin corrosion (Sub-category 1B), and is hazardous to the aquatic environment (long-term, Chronic - Category Chronic 2) . It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(1R)-1-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCLEUGNYRXBMZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426187
Record name (R)-1-(4-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-fluorophenyl)ethanamine

CAS RN

374898-01-8
Record name (+)-1-(4-Fluorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374898-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(4-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-(+)-1-(4-Fluorophenyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
SJ Kaspersen, C Sørum, V Willassen, E Fuglseth… - European journal of …, 2011 - Elsevier
A series of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines have been synthesised, characterised and tested for their in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity…
Number of citations: 46 www.sciencedirect.com
HL Wang, J Katon, C Balan, AW Bannon… - Journal of medicinal …, 2007 - ACS Publications
Based on the previously reported clinical candidate, AMG 517 (compound 1), a series of related piperazinylpyrimidine analogues were synthesized and evaluated as antagonists of the …
Number of citations: 76 pubs.acs.org
MM Pakulski, SK Mahato, MJ Bosiak… - Tetrahedron …, 2012 - Elsevier
The reduction of representative alkyl aryl (E)-ketoxime O-benzyl ethers with borane catalyzed by terpene oxazaborolidines, derived from (1R)-nopinone and (1R)-camphor, gave the …
Number of citations: 21 www.sciencedirect.com
Z Yan, X Cai, X Yang, B Song, Z Chen… - Chinese Journal of …, 2009 - Wiley Online Library
An environmentally benign method has been developed for the synthesis of novel chiral thiourea derivatives in high yields in ionic liquid [Bmim]PF 6 . The ionic solvent can be …
Number of citations: 15 onlinelibrary.wiley.com
C Sørum, N Simić, E Sundby… - Magnetic Resonance in …, 2010 - Wiley Online Library
Chemical shift assignment of seven N‐substituted 6‐(4‐methoxyphenyl)‐7H‐pyrrolo[2, 3‐d]pyrimidin‐4‐amines, six of which are fluorinated, have been performed based on 1 H, 13 C, …
B Song, L Jin, S Yang, PS Bhadury, B Song… - … Friendly Antiviral Agents …, 2010 - Springer
In conclusion, an eco-friendly green chemistry procedure in ionic liquid has been developed for the synthesis of novel chiral thiourea derivatives in high yields. The ionic solvent can be …
Number of citations: 3 link.springer.com
DE Uehling, B Joseph, KC Chung… - Journal of medicinal …, 2021 - ACS Publications
Both previous and additional genetic knockdown studies reported herein implicate G protein-coupled receptor kinase 6 (GRK6) as a critical kinase required for the survival of multiple …
Number of citations: 10 pubs.acs.org
L Kiefer, F Beaumard, T Gorojankina, H Faure… - Bioorganic & Medicinal …, 2016 - Elsevier
We report the first comprehensive structure–activity study of calindol (4, (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine), a positive allosteric modulator, or calcimimetic, of the …
Number of citations: 7 www.sciencedirect.com
S Bugge, SJ Kaspersen, S Larsen, U Nonstad… - European Journal of …, 2014 - Elsevier
Based on the thieno[2,3-d]pyrimidine scaffold, a series of new 4-amino-6-aryl thienopyrimidines have been prepared and evaluated as EGFR tyrosine kinase inhibitors. The in vitro …
Number of citations: 70 www.sciencedirect.com
AM Hopkins - 2023 - thesis.lakeheadu.ca
Breast cancer has the highest incidence rate of all cancers among Canadian women and accounts for nearly 14% of all cancer-related deaths in Canada. This type of cancer is often …
Number of citations: 3 thesis.lakeheadu.ca

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